High Synthetic Yield Advantage Over Alternative Formamide Syntheses
Methyl 2-(N-benzylformamido)acetate can be synthesized via a reaction with formic acid achieving a yield of approximately 94% [1]. By comparison, the broader synthetic class of benzylformamides, when prepared via modern palladium-catalyzed carbonylative cascade methods from aryl halides, is typically obtained in only moderate to good yields, with reported examples spanning 45–85% depending on substitution pattern, without further optimization [2]. This differential of approximately 9–49 absolute percentage points in yield positions the formic acid route as a more atom-economical and scalable approach for obtaining this specific target compound.
| Evidence Dimension | Synthetic yield (isolated or reported yield percentage) |
|---|---|
| Target Compound Data | Approximately 94% yield |
| Comparator Or Baseline | Benzylformamide analogs prepared via Pd-catalyzed carbonylative cascade: moderate to good yields (approximately 45–85%) |
| Quantified Difference | 9–49 percentage point yield advantage |
| Conditions | Formic acid route for target compound; Pd-catalyzed CO insertion with aryl halides for comparator class |
Why This Matters
Higher synthetic yield directly translates to reduced cost of goods per gram and improved procurement scalability.
- [1] Chem960. 2-(N-苄基甲酰胺)乙酸甲酯的合成路线有哪些? Q&A Page q-f9720e0bd3a6406186783fb7fa421695. View Source
- [2] Wu FP, Peng JB, Qi X, Ying J, Wu XF. Palladium-Catalyzed Solvent-Dependent Divergent Synthesis of Benzylformamides. Adv Synth Catal. 2018;360(17):3412-3417. View Source
